molecular formula C12H13NO5 B8150802 5-(Cyclobutylmethoxy)-2-nitrobenzoic acid

5-(Cyclobutylmethoxy)-2-nitrobenzoic acid

Cat. No.: B8150802
M. Wt: 251.23 g/mol
InChI Key: QEGUSRKSFXLAON-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethoxy)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a cyclobutylmethoxy group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclobutylmethoxylation: The cyclobutylmethoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethanol derivative reacts with the nitrobenzoic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydride (NaH) as a base, dimethylformamide (DMF) as a solvent.

Major Products

    Reduction: 5-(Cyclobutylmethoxy)-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-(Cyclobutylmethoxy)-2-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the cyclobutylmethoxy group can influence the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclobutylmethoxy)-2-nitrobenzoic acid
  • 3-(Cyclobutylmethoxy)-2-nitrobenzoic acid
  • 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Uniqueness

5-(Cyclobutylmethoxy)-2-nitrobenzoic acid is unique due to the specific positioning of the cyclobutylmethoxy group and the nitro group on the benzoic acid ring. This unique structure can result in distinct chemical and physical properties, such as different reactivity patterns and binding affinities, compared to its analogs.

Properties

IUPAC Name

5-(cyclobutylmethoxy)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-12(15)10-6-9(4-5-11(10)13(16)17)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGUSRKSFXLAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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